Ethyl 2-(6-chloropyrazin-2-ylamino)acetate Ethyl 2-(6-chloropyrazin-2-ylamino)acetate
Brand Name: Vulcanchem
CAS No.: 1248727-01-6
VCID: VC3055158
InChI: InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-11-7-4-10-3-6(9)12-7/h3-4H,2,5H2,1H3,(H,11,12)
SMILES: CCOC(=O)CNC1=CN=CC(=N1)Cl
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate

CAS No.: 1248727-01-6

Cat. No.: VC3055158

Molecular Formula: C8H10ClN3O2

Molecular Weight: 215.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate - 1248727-01-6

Specification

CAS No. 1248727-01-6
Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
IUPAC Name ethyl 2-[(6-chloropyrazin-2-yl)amino]acetate
Standard InChI InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-11-7-4-10-3-6(9)12-7/h3-4H,2,5H2,1H3,(H,11,12)
Standard InChI Key FDAXWQMNHQXETK-UHFFFAOYSA-N
SMILES CCOC(=O)CNC1=CN=CC(=N1)Cl
Canonical SMILES CCOC(=O)CNC1=CN=CC(=N1)Cl

Introduction

ParameterValue
CAS Number1228013-59-9
Molecular FormulaC₈H₁₀ClN₃O₂
Molecular Weight215.64 g/mol
MDL NumberMFCD16080123
Purity (Commercial)Typically 95%

The compound contains a 6-chloropyrazine ring system with an amino acetate functionality attached at the 2-position of the pyrazine ring. This structural arrangement confers specific chemical reactivity and potential biological activity that distinguishes it from related compounds .

Chemical Structure and Properties

Structural Features

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate possesses several distinct structural elements that define its chemical behavior:

  • A pyrazine heterocyclic core (six-membered ring with two nitrogen atoms)

  • A chlorine atom at the 6-position of the pyrazine ring

  • An amino linkage (-NH-) at the 2-position

  • An acetate group (CH₂COOC₂H₅) attached to the amino nitrogen

The compound's structure can be represented by the following chemical components:

  • 6-chloropyrazine moiety

  • Secondary amine bridge

  • Ethyl acetate functional group

Physical Properties

Based on its structural features and analogous compounds, Ethyl 2-(6-chloropyrazin-2-ylamino)acetate is expected to exhibit the following physical properties:

PropertyCharacteristic
Physical StateSolid at room temperature
ColorWhite to off-white powder
SolubilitySoluble in DMSO and other polar organic solvents
Storage RecommendationStore under inert gas at 2-8°C

The compound's heterocyclic nature and functional groups contribute to its moderate polarity, making it compatible with various organic solvents commonly used in chemical synthesis and biological testing .

Synthesis and Preparation Methods

Comparison with Related Syntheses

Similar compounds have been synthesized through comparable routes. For instance, the synthesis of benzothiazole acetate derivatives has been documented through various methodologies:

"Benzothiazole acetate has been synthesized employing diverse methodologies. A primary and direct approach involves the reaction of 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine."

This approach could be adapted for Ethyl 2-(6-chloropyrazin-2-ylamino)acetate by substituting 2-amino-6-chloropyrazine as the nucleophilic reagent.

Structural Analogs and Related Compounds

Pyrazine-Based Analogs

Several structurally related compounds provide context for understanding Ethyl 2-(6-chloropyrazin-2-ylamino)acetate:

CompoundCAS NumberMolecular FormulaKey Difference
Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate1260638-82-1C₈H₁₀ClN₃O₂Position of amino group
Ethyl 2-(6-chloropyrazin-2-yl)acetate1071455-09-8C₈H₉ClN₂O₂Lacks amino linkage
2-Amino-6-chloropyrazine33332-28-4C₄H₄ClN₃Precursor without acetate

Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate is a particularly important isomeric form, containing the same molecular formula but with the amino group positioned differently within the molecular structure .

Pyridine-Based Analogs

Pyridine-based analogs share similar functional groups but with a different heterocyclic core:

  • Ethyl 2-(6-chloropyridin-2-yl)acetate (CAS: 18928624) - Contains a pyridine ring instead of pyrazine

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS: 1243308-37-3) - Contains an additional oxo group

These compounds provide valuable comparative data for understanding the structure-property relationships of Ethyl 2-(6-chloropyrazin-2-ylamino)acetate .

Chemical Reactivity and Reactions

Reactivity Profile

Based on its structure, Ethyl 2-(6-chloropyrazin-2-ylamino)acetate is expected to exhibit several characteristic reactions:

  • Ester hydrolysis under acidic or basic conditions

  • Nucleophilic substitution at the chlorine position

  • Further functionalization at the secondary amine nitrogen

  • Potential cyclization reactions involving the amine and ester groups

Analytical Characterization

Analytical MethodExpected Characteristics
¹H NMRSignals for ethyl group (triplet and quartet), methylene protons adjacent to carbonyl, aromatic protons, and NH proton
¹³C NMRSignals for carbonyl carbon, aromatic carbons, methylene carbon, and ethyl carbons
IRAbsorption bands for N-H stretch, C=O stretch, C-N, and C-Cl bonds
Mass SpectrometryMolecular ion peak at m/z 215, with characteristic fragmentation patterns

Chromatographic Methods

For identification and purity assessment, chromatographic methods commonly employed include:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Thin-Layer Chromatography (TLC)

These methods are essential for confirming the identity and assessing the purity of synthesized Ethyl 2-(6-chloropyrazin-2-ylamino)acetate .

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